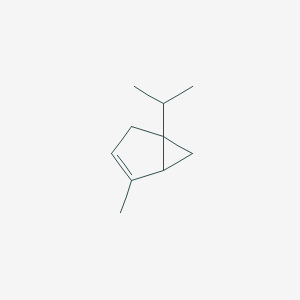

alpha-Thujene

Description

Structure

3D Structure

Propriétés

Numéro CAS |

2867-05-2 |

|---|---|

Formule moléculaire |

C10H16 |

Poids moléculaire |

136.23 g/mol |

Nom IUPAC |

(1S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene |

InChI |

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3/t9-,10-/m0/s1 |

Clé InChI |

KQAZVFVOEIRWHN-UWVGGRQHSA-N |

SMILES |

CC1=CCC2(C1C2)C(C)C |

SMILES isomérique |

CC1=CC[C@@]2([C@H]1C2)C(C)C |

SMILES canonique |

CC1=CCC2(C1C2)C(C)C |

Autres numéros CAS |

2867-05-2 3917-48-4 |

Pictogrammes |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Synonymes |

3-Thujene; 2-Methyl-5-(1-methylethyl)bicyclo[3.1.0]hex-2-ene; (±)-α-Thujene; 2-Methyl-5-isopropylbicyclo[3.1.0]-2-hexene; Origanene; 2-Methyl-5-(1-methylethyl)-bicyclo[3.1.0]hex-2-ene_x000B_ |

Origine du produit |

United States |

Natural Occurrence and Botanical Distribution of Alpha Thujene

Alpha-thujene, a bicyclic monoterpene, is a natural organic compound found within the essential oils of a diverse range of plants. ontosight.aiwikipedia.org Its presence is widespread across various plant families, contributing to the characteristic aroma of many herbs and trees. smolecule.comforeverest.net The concentration and distribution of alpha-thujene can vary significantly depending on the plant species, geographical location, and the specific part of the plant being analyzed. ohmightyhealth.com

Alpha-thujene is notably present in conifers such as junipers and species of the Thuja genus (arborvitae). ontosight.aismolecule.com For instance, analysis of essential oils from different Thuja species cultivated in Poland revealed the presence of alpha-thujene, albeit in relatively low concentrations compared to other components like α-thujone. mdpi.com The compound is also a constituent of the essential oils of plants in the Lamiaceae family, including sage (Salvia spp.), thyme (Thymus vulgaris), and Summer savory (Satureja hortensis). ontosight.aiwikipedia.org

The resin of Boswellia species, the source of frankincense, is another significant natural source of alpha-thujene. ohmightyhealth.com The chemical composition of frankincense essential oil can vary to such an extent that different chemotypes are identified based on the dominant monoterpene; one such type is the alpha-thujene dominant chemotype, which is often associated with Boswellia serrata from India. ultranl.com In some cases, the essential oil from this species can contain high levels of alpha-thujene. deveherbes.com

Furthermore, alpha-thujene has been identified in the essential oils of various other plants, including:

Apiaceae family : Found in plants like cumin (Cuminum cyminum). oup.com It has also been detected in the essential oil of Ferula tingitana from Libya, with different concentrations in the flowers and leaves. semanticscholar.org

Asteraceae family : Studies on Artemisia species, such as Artemisia aucheri, have shown exceptionally high concentrations of alpha-thujene, with one analysis reporting up to 74.42%. ayurvedicoils.com

Cupressaceae family : Besides Thuja, it is found in Juniperus horizontalis (Creeping Juniper), where its concentration can increase with the duration of the essential oil distillation process. plos.org

Lamiaceae family : In addition to sage and thyme, it has been identified as a major compound in Plectranthus ornatus, with concentrations ranging from 12.7% to 32.7%. nih.gov

Myrtaceae family : It is found in Eucalyptus. foreverest.netayurvedicoils.com

Piperaceae family : It is present in Vine pepper (Piper nigrum). smolecule.com

Rutaceae family : It is a component of the essential oil of Sichuan pepper (Zanthoxylum simulans). smolecule.com

The following tables provide an overview of the botanical distribution and the relative percentage of alpha-thujene found in the essential oils of various plants, based on specific research findings.

Table 1: Percentage of alpha-Thujene in the Essential Oils of Various Thuja Species

| Plant Species | Percentage of alpha-Thujene (%) |

|---|---|

| Thuja occidentalis 'globosa' | 0.28 |

| Thuja occidentalis 'aurea' | 0.27 |

| Thuja plicata | 0.31 |

| Thuja plicata 'gracialis' | 0.30 |

Table 2: Percentage of alpha-Thujene in the Essential Oils of Selected Plant Species

| Plant Family | Plant Species | Percentage of alpha-Thujene (%) | Plant Part |

|---|---|---|---|

| Asteraceae | Artemisia aucheri | up to 74.42 | Stems and Leaves |

| Burseraceae | Boswellia carterii | up to 35 | Resin |

| Burseraceae | Boswellia serrata | up to 30.70 | Resin |

| Apiaceae | Ferula tingitana | 13.5 | Flower |

| Apiaceae | Ferula tingitana | 2.3 | Leaf |

| Lamiaceae | Plectranthus ornatus | 12.7 - 32.7 | Not specified |

| Cupressaceae | Juniperus horizontalis | ~1.0 - 1.5 | Leaf |

Chemosystematic Implications of Alpha Thujene Distribution

The presence and relative abundance of volatile compounds like alpha-thujene in plant essential oils serve as valuable chemical markers in chemosystematics, the field of biology that uses chemical constituents to understand plant classification and evolutionary relationships. The distribution of these monoterpenes can provide insights into the taxonomic classification of species and genera. mdpi.com

Similarly, in the genus Boswellia, the chemical composition of the essential oil is used to classify frankincense not just by species but by chemotype. ultranl.com The "alpha-thujene type" is a distinct classification, primarily associated with Boswellia serrata. ultranl.com However, it has been noted that other species, such as B. carterii and B. frereana, can occasionally produce oils dominated by alpha-thujene, which highlights the chemical variability within a species and the complexity of using single compounds for classification. ultranl.com The relative levels of alpha-thujene versus other monoterpenes like alpha-pinene (B124742) can vary, indicating different chemical profiles even within the same claimed species. ultranl.com

Research on Juniperus species also employs essential oil composition for chemosystematic purposes. Studies have compared the volatile oils of Juniperus horizontalis with other Juniperus species to clarify their relationships, with alpha-thujene being one of the many compounds considered in these analyses. plos.org

The distribution of alpha-thujene, therefore, when considered as part of the complete phytochemical profile, provides a powerful dataset for plant systematics. It helps to delineate species, understand genetic diversity within a population, and infer phylogenetic relationships that may not be apparent from morphology alone.

Biosynthetic Pathways and Enzymology of Alpha Thujene

Primary Precursors in Monoterpene Biosynthesis

The journey to alpha-thujene begins with the universal building blocks of terpenes. The biosynthesis of monoterpenes, including alpha-thujene, is initiated from the fundamental C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). oup.com These units are derived from the methylerythritol phosphate (B84403) (MEP) pathway in plants. wikipedia.org

Role of Geranyl Diphosphate (GPP) and Farnesyl Diphosphate (FPP)

The condensation of one molecule of DMAPP with one molecule of IPP gives rise to the C10 compound, geranyl diphosphate (GPP). acs.org This reaction is catalyzed by geranyl diphosphate synthase (GPPS). pnas.org GPP serves as the direct precursor for the vast array of monoterpenes found in nature. oup.compnas.org In plants, the synthesis of GPP for monoterpene production predominantly occurs in the plastids. oup.com

While GPP is the cornerstone of monoterpene synthesis, the addition of another IPP molecule to GPP results in the formation of farnesyl diphosphate (FPP), a C15 compound. acs.org FPP is the precursor to sesquiterpenes and is primarily synthesized in the cytosol and mitochondria. oup.com Although not a direct precursor to alpha-thujene, FPP biosynthesis competes for the same initial substrates, and the enzyme responsible for its synthesis in yeast, Erg20p, can also produce GPP as an intermediate. acs.org In some organisms, engineering this enzyme to favor GPP production has been a strategy to enhance monoterpene yields. acs.org

Alpha-Thujene Synthase Activity and Catalytic Mechanism

The pivotal step in the formation of the characteristic bicyclic structure of alpha-thujene is catalyzed by the enzyme alpha-thujene synthase. ontosight.ai This enzyme belongs to the terpene synthase (TPS) family and directs the cyclization of the linear GPP molecule. uniprot.org

Enzymatic Conversion of Diphosphate Moieties

The catalytic cycle begins with the binding of GPP to the active site of alpha-thujene synthase. The enzyme facilitates the ionization of the diphosphate group from GPP. ontosight.ai This departure of the diphosphate moiety is a critical step that initiates the cyclization cascade. ontosight.ai

Carbocation Intermediate Formation and Rearrangement

The removal of the diphosphate group from GPP generates a geranyl cation. This highly reactive carbocation intermediate is then guided by the enzyme's active site to undergo a series of intramolecular rearrangements and cyclizations. The initial cyclization leads to the formation of a six-membered ring, creating an α-terpinyl cation intermediate. wikipedia.org This is followed by a second cyclization event involving the formation of a three-membered ring, characteristic of the thujane (B1196268) skeleton, resulting in the thujyl cation. wikipedia.org Finally, the loss of a proton from this cation stabilizes the molecule, yielding alpha-thujene. wikipedia.org

Intermediates in Thujone Biosynthesis from Sabinene (B1680474)

Alpha-thujene is closely related to another bicyclic monoterpene, sabinene, and is often found in plants that also produce thujone. researchgate.netubc.ca The biosynthesis of thujone is proposed to proceed from (+)-sabinene through a series of oxidative steps. wikipedia.orgnih.gov

Role of Sabinol and Sabinone in Downstream Pathways

Following the formation of (+)-sabinene by sabinene synthase from GPP, the pathway to thujone involves the following key intermediates:

Sabinol: The first oxidative step is the hydroxylation of (+)-sabinene to form sabinol. wikipedia.orgnih.gov This reaction is catalyzed by a cytochrome P450 monooxygenase. nih.govnih.gov Interestingly, different stereoisomers of sabinol can be formed in different plant species. For instance, in western redcedar (Thuja plicata), the intermediate is (+)-trans-sabinol, whereas in common garden sage (Salvia officinalis), it is (+)-cis-sabinol. wikipedia.orgnih.gov

Sabinone: Sabinol is then oxidized to sabinone by a dehydrogenase enzyme. wikipedia.orgwikipedia.org Specifically, (+)-cis-sabinol dehydrogenase utilizes NAD+ to convert (+)-cis-sabinol to (+)-sabinone. wikipedia.org This ketone is the direct precursor to the final thujone isomers. nih.gov A final reduction step, mediated by a reductase, converts sabinone to either α-thujone or β-thujone. wikipedia.org

Stereospecificity in Biosynthetic Intermediates (e.g., (+)-trans-sabinol vs. (+)-cis-sabinol)

While α-thujene itself is a direct product of some terpene synthases, its formation can also be an intermediate step in the biosynthesis of other monoterpenoids, such as thujone. The pathway from sabinene to thujone highlights the importance of stereospecificity in biosynthetic intermediates. This conversion involves the hydroxylation of sabinene to sabinol, followed by oxidation to sabinone, and finally reduction to α- and β-thujone. wikipedia.orgresearchgate.net

The stereochemistry of the sabinol intermediate is crucial and varies between different plant species. In the western redcedar (Thuja plicata), the biosynthesis of thujone proceeds exclusively through the (+)-trans-sabinol intermediate. wikipedia.orgnih.govoup.com The enzyme responsible for this stereospecific hydroxylation of (+)-sabinene to (+)-trans-sabinol is a cytochrome P450 monooxygenase, specifically CYP750B1. nih.govoup.comresearchgate.net In contrast, in common sage (Salvia officinalis), the pathway to thujone utilizes the (+)-cis-sabinol intermediate. wikipedia.orgresearchgate.net This demonstrates how different enzymes in different species can lead to distinct stereoisomeric products from the same precursor, ultimately influencing the final composition of the plant's essential oil.

Genetic and Molecular Regulation of Terpene Synthase Expression

The production of α-thujene, like other monoterpenes, is tightly regulated at the genetic level. The expression of terpene synthase genes is a key control point in the biosynthetic pathway. academicjournals.orgnih.gov Studies have shown that the transcription of these genes can be influenced by various factors, including developmental stage and environmental cues like light. nih.govmdpi.com

In peppermint (Mentha × piperita), the developmental regulation of monoterpene biosynthesis is largely controlled at the level of gene expression. nih.gov The genes encoding the enzymes for the early steps of the pathway are transcriptionally activated in a coordinated manner. nih.gov Similarly, in Mentha canadensis, the expression of monoterpene biosynthesis genes is strongly downregulated in darkness, indicating a response to light. mdpi.com

Transcription factors (TFs) play a crucial role in modulating the expression of terpene synthase genes. mdpi.com Several families of TFs, including MYB, bHLH, AP2/ERF, and WRKY, have been identified as potential regulators of terpenoid biosynthesis. mdpi.comfrontiersin.org For instance, in Dendrobium officinale flowers, the expression of 13 terpene synthase genes, some of which are likely involved in α-thujene production, was found to be correlated with the expression of these TF families. frontiersin.org Overexpressing TFs that positively regulate multiple terpene synthase genes is being explored as a metabolic engineering strategy to increase essential oil yields. mdpi.comresearchgate.net

Comparative Biosynthesis of Monoterpenes (alpha-Thujene vs. other Isomers)

The biosynthesis of α-thujene is closely related to that of its isomers, such as β-thujene and sabinene. The diversity of these monoterpenes arises from the action of different terpene synthases, which can produce a single product or multiple products from the same GPP precursor.

For example, in carrot (Daucus carota), a gene cluster on chromosome 4 contains several terpene synthase genes. d-nb.inforesearchgate.net One of these, DcTPS54, is a single-product enzyme that synthesizes sabinene. d-nb.inforesearchgate.net In contrast, another enzyme from the same cluster, DcTPS04, is a multi-product synthase that produces α-terpineol as its major product, along with smaller amounts of sabinene, β-limonene, β-pinene, and myrcene. d-nb.inforesearchgate.net

The enzyme β-thujene synthase, isolated from Cananga odorata (ylang-ylang), is another example of a multi-product enzyme. It produces roughly equal amounts of β-thujene, sabinene, β-pinene, and α-terpinene. genome.jp In Litsea cubeba, LcTPS2 primarily synthesizes α-thujene, while LcTPS3 produces both α-thujene and (+)-sabinene. researchgate.net This demonstrates that the final monoterpene profile of a plant is determined by the specific complement of terpene synthases it expresses and the catalytic properties of these enzymes.

Below is an interactive data table summarizing the key enzymes involved in the biosynthesis of α-thujene and related monoterpenes.

| Enzyme | Organism | Substrate | Major Product(s) |

| α-Thujene synthase (LcTPS2) | Litsea cubeba | GPP | α-Thujene mdpi.comresearchgate.net |

| α-Thujene/Sabinene synthase (LcTPS3) | Litsea cubeba | GPP | α-Thujene, (+)-Sabinene mdpi.comresearchgate.net |

| (+)-Sabinene synthase | Salvia officinalis | GPP | (+)-Sabinene uniprot.org |

| Sabinene synthase (DcTPS54) | Daucus carota | GPP | Sabinene d-nb.inforesearchgate.net |

| β-Thujene synthase | Cananga odorata | GPP | β-Thujene, Sabinene, β-Pinene, α-Terpinene genome.jp |

| CYP750B1 | Thuja plicata | (+)-Sabinene | (+)-trans-Sabinol nih.govoup.comresearchgate.net |

Chemical Synthesis Methodologies for Alpha Thujene and Derivatives

Isomerization of Monoterpenes

A primary route for synthesizing alpha-thujene involves the isomerization of other readily available monoterpenes, most notably sabinene (B1680474).

The conversion of sabinene to alpha-thujene can be effectively achieved through catalytic isomerization using a combination of an alkali metal and a primary or secondary amine. google.com This process is detailed in patent literature, which outlines a method to produce alpha-thujene in high yields. justia.com The reaction typically employs lithium as the alkali metal and ethylenediamine (B42938) as the amine. google.comgoogle.com The core of this method involves reacting sabinene with an alkali metal amide, which can be pre-formed by heating the alkali metal and the amine, to facilitate the migration of the double bond from an exocyclic to an endocyclic position, thus converting sabinene into alpha-thujene. google.com

The efficiency and selectivity of the isomerization of sabinene to alpha-thujene are highly dependent on the reaction conditions. Research has focused on optimizing the molar ratios of the reactants to maximize the yield of alpha-thujene while minimizing the formation of by-products like p-cymene. google.comjustia.com

Critical to the process is the use of specific proportions of the alkali metal and the amine relative to the sabinene substrate. google.com The optimal range is using 0.2 to 0.5 moles of the alkali metal and 0.3 to 0.8 moles of the amine for every mole of sabinene. google.comjustia.com Lithium is the preferred alkali metal, and ethylenediamine is the most commonly used amine. google.comgoogle.com The reaction is typically conducted at temperatures ranging from 80°C to 130°C. prepchem.com Following these optimized conditions can result in yields of alpha-thujene reaching up to 76%. prepchem.com

Table 1: Optimized Reaction Conditions for Isomerization of Sabinene to alpha-Thujene

| Parameter | Optimized Condition | Source(s) |

| Substrate | Sabinene | google.comgoogle.com |

| Catalyst System | Alkali Metal and Primary/Secondary Amine | google.comjustia.com |

| Preferred Alkali Metal | Lithium | google.com |

| Preferred Amine | Ethylenediamine | google.comgoogle.com |

| Molar Ratio (Alkali Metal : Sabinene) | 0.2 - 0.5 : 1 | google.comjustia.com |

| Molar Ratio (Amine : Sabinene) | 0.3 - 0.8 : 1 | google.comjustia.com |

| Temperature | 80°C - 133°C | prepchem.com |

| Yield | 55% - 76% | prepchem.com |

Stereoselective and Enantioselective Synthesis

Achieving high levels of stereocontrol is a significant challenge in the synthesis of complex cyclic molecules like alpha-thujene. Modern synthetic methods employ chiral catalysts to direct the formation of specific stereoisomers.

Gold-catalyzed cycloisomerization has emerged as a powerful tool for constructing complex molecular architectures, including the bicyclo[3.1.0]hexanone skeleton of thujone, a compound closely related to alpha-thujene. rsc.org This methodology is particularly effective for the cycloisomerization of enynes. researchgate.net In a reported synthesis of α-thujone, a gold(I)-catalyzed cycloisomerization step is key to forming the bicyclic ring system. rsc.org While this specific route produces a ketone (thujone), the underlying principle of using a gold catalyst to facilitate the intricate bond formations of the bicyclo[3.1.0]hexane core is a significant advancement. The cycloisomerization of hydroxylated enynes can be catalyzed by platinum or gold complexes to yield the bicyclic structure, demonstrating a highly efficient method for building this molecular framework. rsc.orgresearchgate.net These reactions can proceed with high efficiency and stereoselectivity, transferring the chirality from a starting material to the final product. organic-chemistry.org

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a formidable challenge in organic synthesis due to steric hindrance. nih.govresearchgate.net The synthesis of molecules like alpha-thujene, which contains such a center, requires precise stereochemical control. Catalytic asymmetric methods are instrumental in addressing this challenge. nih.govcaltech.edu

In the context of thujane-type structures, stereocontrol can be achieved via chirality transfer during a key cyclization step. rsc.org For instance, in a synthesis of α-thujone, the enantioselectivity originates from an asymmetric crotylation step, and this chirality is then transferred to the all-carbon quaternary center during the subsequent gold-catalyzed cycloisomerization. rsc.org This strategy exemplifies how modern catalytic methods can effectively establish complex and sterically demanding stereocenters with a high degree of control. rsc.orgcaltech.edu

Derivatization via Photooxygenation Reactions

Photooxygenation provides a method for the derivatization of alpha-thujene, leading to valuable flavor compounds. This process involves the reaction of alpha-thujene with singlet oxygen, typically generated using a photosensitizer and light. mdpi.com

The industrial synthesis of trans-sabinene hydrate (B1144303), an important flavor compound, utilizes the photooxygenation of alpha-thujene as the initial step. mdpi.com The reaction, conducted in a solvent like isopropanol (B130326) with a photosensitizer such as Methylene blue or Rose bengal, yields regioisomeric hydroperoxides. mdpi.com Subsequent reduction of these intermediates leads to the formation of (-)-trans-4-hydroxy-β-thujene and (-)-cis-sabinol. mdpi.com This derivatization highlights a synthetically useful transformation of the alpha-thujene scaffold.

Table 2: Derivatization of alpha-Thujene via Photooxygenation

| Parameter | Details | Source(s) |

| Reactant | alpha-Thujene | mdpi.com |

| Reaction Type | Photooxygenation | mdpi.com |

| Reagent | Singlet Oxygen (¹O₂) | mdpi.com |

| Photosensitizer | Methylene blue (MB) or Rose bengal (RB) | mdpi.com |

| Solvent | Isopropanol | mdpi.com |

| Intermediate Products | Regioisomeric hydroperoxides (22a and 22b) | mdpi.com |

| Final Products (after reduction) | (-)-trans-4-hydroxy-β-thujene (23a), (-)-cis-sabinol (23b) | mdpi.com |

Singlet Oxygen Photosensitization

The reaction of α-thujene with singlet oxygen (¹O₂) is a key method for its functionalization. researchgate.net This process, known as a Type II photosensitized oxidation, involves the use of a sensitizer (B1316253) (such as Rose Bengal) which, upon light absorption, transfers energy to ground-state triplet oxygen to generate the highly reactive singlet oxygen species. mdpi.com

Quantum yield studies of the Rose Bengal-sensitized photooxidation of α-thujene have been conducted to determine the rate constants of both the chemical reaction and the physical quenching of singlet oxygen. researchgate.net Research indicates that α-thujene reacts efficiently with singlet oxygen, with negligible physical quenching. researchgate.net This reaction typically proceeds via a Schenck-ene-type mechanism, where the singlet oxygen attacks the double bond in the presence of an allylic hydrogen atom, leading to the formation of allylic hydroperoxides. mdpi.com

Formation of Hydroperoxides and Subsequent Conversions (e.g., to trans-Sabinene Hydrate)

The photosensitized oxygenation of α-thujene (referred to as 21 in the reaction scheme) yields a mixture of regioisomeric allylic hydroperoxides (22a and 22b ). mdpi.com These hydroperoxides are valuable intermediates that are typically not isolated due to their instability. mdpi.com

Subsequent reduction of this hydroperoxide mixture, often performed in situ, yields (-)-trans-4-hydroxy-β-thujene (23a ) and (-)-cis-sabinol (23b ), typically in a ratio of approximately 3:1. mdpi.com The desired product, (-)-trans-4-hydroxy-β-thujene (23a ), can then be converted to the industrially important flavor compound, trans-sabinene hydrate (24 ), through catalytic hydrogenation. mdpi.comgoogle.com This final step is commonly carried out using catalysts such as Raney nickel. google.comgoogle.com

α-thujene (21 ) → Regioisomeric hydroperoxides (22a , 22b ) → (-)-trans-4-hydroxy-β-thujene (23a ) → trans-sabinene hydrate (24 )

In a series of solar photooxygenation experiments conducted in a specialized SOLARIS reactor, technical grade α-thujene was efficiently converted using various sensitizers. mdpi.com The results highlight the effectiveness of this green chemistry approach.

| Reaction No. | Sensitizer | Temperature (°C) | Exposure Time (h) | Conversion (%) | Selectivity for (-)-trans-4-hydroxy-β-thujene (%) |

|---|---|---|---|---|---|

| 22 | Methylene blue | 40 | 11 | >99 | 62 |

| 25 | Rose bengal | 20 | 4.5 | 87 | 72 |

| 26 | Rose bengal | 20 | 7 | >99 | 73 |

The data shows that high conversions of α-thujene were achieved in relatively short exposure times using solar energy. mdpi.com The use of rose bengal as a sensitizer at 20°C provided the best balance of conversion, selectivity, and reaction time. mdpi.com The combined crude product from these experiments yielded (-)-trans-4-hydroxy-β-thujene in 65% yield and 78% purity, surpassing results from conventional lamp-driven processes. mdpi.com

Industrial Synthesis Optimization and Challenges

The industrial production of α-thujene and its derivatives involves several optimization strategies and addresses specific challenges to ensure high yield, purity, and cost-effectiveness.

| Starting Material | Catalyst System (molar ratio per mole of sabinene) | Yield of α-thujene (%) | By-products |

|---|---|---|---|

| Sabinene | Lithium (0.2-0.5 moles) and Ethylenediamine (0.3-0.8 moles) | High (e.g., 76.0% in one example) | Little to no p-cymene |

| Sabinene | Conventional Method (higher catalyst ratios) | Lower | Relatively large amounts of p-cymene |

A major challenge in this synthetic route is the recovery and recycling of the alkali metal-amine catalyst system. To address this, recent proposals include the use of immobilized lithium on silica (B1680970) gel, which could potentially reduce catalyst-related costs by around 30%.

For the synthesis of α-thujene derivatives, such as trans-sabinene hydrate, the optimization of the photooxygenation step is crucial. The use of solar reactors, as demonstrated by the SOLARIS project, presents a sustainable and efficient alternative to traditional lamp-driven processes. mdpi.com This approach not only reduces energy costs but can also lead to higher yields and purity due to the different spectral composition of sunlight compared to artificial lamps. mdpi.com

Furthermore, challenges in the synthesis of specific stereoisomers, such as (-)-α-thujene, include preventing racemization and effectively isolating the desired enantiomer from by-products. This requires careful optimization of reaction parameters like temperature and solvent polarity, as well as the use of specialized purification techniques such as chiral column chromatography.

Advanced Analytical Techniques for Characterization and Quantification of Alpha Thujene

Gas Chromatography (GC) Applications

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like alpha-thujene. It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for both the identification (qualitative analysis) and quantification of alpha-thujene in complex matrices such as essential oils. edu.krdresearchgate.net In GC-MS, the gas chromatograph separates the volatile compounds, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical fingerprint.

For qualitative analysis, the mass spectrum of an eluted peak is compared with reference spectra in spectral libraries, such as the National Institute of Standards and Technology (NIST) library, to confirm the identity of alpha-thujene. scitepress.org The retention time, which is the time it takes for a compound to travel through the GC column, provides an additional layer of identification. For instance, in the analysis of essential oils, alpha-thujene is often identified alongside other monoterpenes like α-pinene, sabinene (B1680474), and β-pinene. redalyc.orgthegoodscentscompany.com

Quantitative analysis using GC-MS involves measuring the area of the chromatographic peak corresponding to alpha-thujene. researchgate.net This area is proportional to the amount of the compound present. By creating a calibration curve with known concentrations of an alpha-thujene standard, the concentration in an unknown sample can be accurately determined. The selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for trace-level quantification by monitoring only specific ions characteristic of alpha-thujene. researchgate.net

Table 1: Typical GC-MS Parameters for alpha-Thujene Analysis

| Parameter | Typical Setting |

|---|---|

| Column Type | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temp 60°C, ramped to 240-280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) |

This table presents a generalized set of parameters; specific conditions may be optimized for different sample matrices. scitepress.orgresearchgate.netnih.gov

For high-throughput quantitative analysis, gas chromatography with a flame ionization detector (GC-FID) is often the method of choice. rsc.org The FID is a robust and highly sensitive detector for organic compounds containing carbon-hydrogen bonds. chromatographyonline.com It generates a current proportional to the amount of organic material being burned in a hydrogen-air flame. This makes GC-FID an excellent technique for the routine quantification of terpenes like alpha-thujene in large numbers of samples. nih.govresearchgate.net

The primary advantages of GC-FID for this purpose are its wide linear range, good stability, and relatively simple operation compared to GC-MS. chromatographyonline.com While GC-FID does not provide structural information for identification, it is highly effective for quantifying known compounds once they have been identified, for example by GC-MS. A rapid GC-FID method for analyzing related terpenes in sage essential oil reported a total analytical time of approximately 7.5 minutes, a significant improvement over traditional methods that can take up to 30 minutes. nih.gov This speed is critical in quality control environments where sample throughput is a key consideration. rsc.org

Method validation for GC-FID quantification of terpenes typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results. nih.govnih.gov

Table 2: Example Validation Parameters for a Rapid GC-FID Method for Terpene Quantification

| Validation Parameter | Result |

|---|---|

| Linear Range | 28 - 342 mg L⁻¹ |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.02 - 0.9 mg L⁻¹ |

| Limit of Quantification (LOQ) | 0.08 - 3.0 mg L⁻¹ |

| Precision (RSD%) | 0.6 - 0.9% |

Data adapted from a study on related terpenes, demonstrating the typical performance of GC-FID methods. nih.gov

Optimizing GC parameters is essential to achieve the best possible separation (resolution) in the shortest possible time. chromatographytoday.com The three main parameters that control resolution are efficiency (N), selectivity (α), and the retention factor (k'). chromatographytoday.com

Column Types: The choice of stationary phase is critical for selectivity. For terpene analysis, including alpha-thujene, non-polar or mid-polar columns are commonly used. A popular choice is a stationary phase made of 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), which provides good separation for a wide range of volatile compounds. nih.gov Column dimensions also play a role; narrower internal diameter columns (e.g., 0.25 mm) generally provide higher efficiency. chromatographytoday.comgcms.cz

Temperature Gradients: In temperature-programmed GC, the column temperature is increased during the analysis. uib.no This allows for the separation of compounds with a wide range of boiling points in a single run. A steeper temperature ramp rate reduces analysis time but can decrease resolution. gcms.cz Conversely, a slower gradient improves separation at the cost of a longer run time. The optimal temperature program must balance these factors to achieve adequate separation of alpha-thujene from other isomeric and closely related terpenes within a reasonable timeframe.

Carrier Gases: The choice of carrier gas affects both efficiency and analysis speed. Helium is the most commonly used carrier gas due to its safety and good performance. glsciencesinc.com However, hydrogen can offer superior performance. According to the van Deemter equation, which describes the relationship between linear velocity and plate height (efficiency), hydrogen provides higher efficiency at higher flow rates compared to helium and nitrogen. uib.noglsciencesinc.com This means that using hydrogen as a carrier gas can significantly reduce analysis time without a substantial loss of resolution. uib.no Studies have shown that switching from helium to hydrogen can reduce analysis time by 24-31% while maintaining similar efficiency. uib.no

Table 3: Comparison of Common GC Carrier Gases

| Carrier Gas | Advantages | Disadvantages | Optimal Linear Velocity |

|---|---|---|---|

| Helium | Safe, good efficiency | Expensive | Moderate |

| Hydrogen | High efficiency, fast analysis, inexpensive | Flammable, requires safety precautions | High |

| Nitrogen | Inexpensive, safe | Lower efficiency, longer analysis times | Low |

This table summarizes the key characteristics of carrier gases used in GC. uib.noglsciencesinc.com

Mass Spectrometric Analysis

Mass spectrometry (MS) is a cornerstone in the analytical workflow for α-thujene, providing essential data on its molecular weight and structure. When coupled with a separation technique like gas chromatography (GC-MS), it allows for both identification and quantification of α-thujene in complex mixtures, such as essential oils.

Fragmentation Patterns and Ionization Modes (e.g., Electron Ionization)

Electron Ionization (EI) is the most common ionization mode used for the analysis of volatile terpenes like α-thujene. In EI, high-energy electrons (typically 70 eV) bombard the molecule, causing the ejection of an electron to form a molecular ion (M•+). nih.gov This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.

The mass spectrum of α-thujene is defined by a specific pattern of these fragments. The molecular ion peak ([C10H16]•+) is observed at a mass-to-charge ratio (m/z) of 136. nist.gov The fragmentation of α-thujene is complex due to its bicyclic structure. The most abundant fragment ion, which forms the base peak in its spectrum, is typically found at m/z 93. This major fragment is often attributed to the loss of a propyl group ([C3H7]•). Other significant fragment ions are observed at m/z 91, 77, and 92. The ion at m/z 91 is characteristic of many monoterpenes and is often associated with the stable tropylium (B1234903) cation. The fragmentation pattern serves as a chemical fingerprint, allowing for identification through comparison with spectral libraries like the NIST Mass Spectral Library. researchgate.netnih.gov

Below is a table summarizing the prominent ions in the electron ionization mass spectrum of α-thujene.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Identity |

|---|---|---|

| 136 | Variable (often low) | Molecular Ion [C10H16]•+ |

| 93 | 100 | Base Peak [M - C3H7]•+ |

| 91 | ~75-80 | [C7H7]+ (Tropylium ion) |

| 77 | ~60-65 | [C6H5]+ (Phenyl cation) |

| 92 | ~40-45 | [C7H8]•+ |

High-Resolution Mass Spectrometry for Metabolite Tracking

High-Resolution Mass Spectrometry (HRMS), often coupled with gas chromatography (e.g., GC-QTOF-MS), provides highly accurate mass measurements, typically to four or five decimal places. mdpi.com This precision allows for the determination of the elemental composition of the molecular ion and its fragments, significantly increasing confidence in compound identification. researchgate.net

For metabolite tracking, HRMS is invaluable. It can distinguish between α-thujene and other isomeric terpenes that have the same nominal mass but slightly different exact masses due to their elemental composition. Furthermore, in metabolomic studies of organisms that produce α-thujene, HRMS can be used to track its biotransformation. By analyzing samples for compounds with masses corresponding to potential oxidation or conjugation products of α-thujene, researchers can identify and tentatively characterize novel metabolites. The high mass accuracy narrows down the potential molecular formulas for an unknown peak, facilitating its structural elucidation. mdpi.com

Method Validation and Quality Control in Analytical Research

To ensure that the quantification of α-thujene is accurate and reliable, the analytical method (typically GC-MS or GC-FID) must be rigorously validated. srce.hrresearchgate.net Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. Key validation parameters include linearity, sensitivity, precision, and accuracy. nih.govnih.gov

Use of Internal Standards and Calibration Curves

For accurate quantification, an internal standard (IS) is crucial. nih.gov The IS is a compound with similar chemical properties to α-thujene but which is not present in the sample. It is added at a constant, known concentration to all standards and samples. Non-polar hydrocarbons like n-tridecane or dodecane (B42187) are commonly used as internal standards for terpene analysis. nih.gov The IS helps to correct for variations in injection volume and potential matrix effects.

Quantification is achieved using a calibration curve. azolifesciences.com A series of standard solutions containing known concentrations of α-thujene and a constant concentration of the IS are prepared and analyzed. A calibration curve is then constructed by plotting the ratio of the peak area of α-thujene to the peak area of the internal standard against the concentration of α-thujene. nih.gov

Reproducibility, Linearity, and Sensitivity Assessments

Linearity of the calibration curve is assessed to demonstrate that the instrument's response is proportional to the analyte concentration over a specific range. researchgate.net This is typically evaluated by the coefficient of determination (R²), with a value of 0.99 or greater being considered evidence of good linearity. nih.govsrce.hr

Reproducibility (or precision) measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Intra-day precision (Repeatability): Assesses the variation in results within the same day.

Inter-day precision (Intermediate Precision): Assesses the variation in results on different days. For quantitative analysis of terpenes, %RSD values are often expected to be below 10-15%. nih.govnih.gov

Sensitivity of the method is determined by establishing the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often calculated based on a signal-to-noise ratio of 3:1. srce.hrtbzmed.ac.ir

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is often calculated based on a signal-to-noise ratio of 10:1. srce.hrtbzmed.ac.ir

The table below provides typical validation parameters for the GC-MS quantification of monoterpenes.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | Ensures proportional response to concentration. |

| Intra-day Precision (%RSD) | < 15% | Measures short-term reproducibility. |

| Inter-day Precision (%RSD) | < 15% | Measures long-term reproducibility. |

| LOD (Signal-to-Noise) | 3:1 | Defines the lowest detectable concentration. |

| LOQ (Signal-to-Noise) | 10:1 | Defines the lowest quantifiable concentration. |

Computational Methods in Spectroscopic Data Interpretation

The interpretation of complex spectroscopic data generated from α-thujene analysis is greatly aided by computational methods. The most fundamental tool is the use of mass spectral libraries, such as the NIST/EPA/NIH library. nih.govnih.gov Automated software compares the experimentally obtained mass spectrum of an unknown peak against the entries in the library, calculating a similarity score to propose the most likely matches. acs.org For GC-MS, this is often combined with retention index data to increase the confidence of identification. orientjchem.org

More advanced computational approaches involve the use of machine learning and quantum mechanics to predict mass spectra from a given chemical structure. nih.govarxiv.org These in silico methods can generate theoretical fragmentation patterns for α-thujene and its potential metabolites, which can then be compared with experimental data. galaxyproject.org This is particularly useful for identifying novel compounds that are not yet present in spectral libraries. Machine learning models are also being developed to classify terpenes directly from their mass spectra, even in complex mixtures, potentially reducing the need for complete chromatographic separation. acadiau.canih.govnih.gov These computational tools are essential for high-throughput analysis and for extracting meaningful structural information from large and complex metabolomics datasets. nih.gov

Biological Activities and Mechanistic Studies of Alpha Thujene in Vitro Models

Antimicrobial Activity

Scientific investigations into the antimicrobial effects of alpha-thujene have primarily been conducted as part of the analysis of essential oils. The compound's presence in oils with notable antimicrobial efficacy suggests its potential role in inhibiting the growth of various pathogenic microorganisms.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Alpha-thujene is a constituent of several plant essential oils that have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The activity of these oils is attributed to the synergistic or additive effects of their various components.

For instance, the essential oil of Croton adipatus, which contains 12.69% alpha-thujene, has been tested against the Gram-positive bacterium Bacillus subtilis. nih.gov Similarly, the essential oil from the leaves of Ferula tingitana, containing 2.3% alpha-thujene, showed efficiency against Bacillus subtilis and the Gram-negative bacterium Neisseria gonorrhoeae. phcog.com The activity of these essential oils, while not solely attributable to alpha-thujene, highlights the potential antibacterial contribution of this monoterpene within a complex phytochemical mixture.

| Source of alpha-Thujene | alpha-Thujene Content (%) | Bacterium | Gram Stain | Activity Measurement | Result | Reference |

|---|---|---|---|---|---|---|

| Croton adipatus Essential Oil | 12.69 | Bacillus subtilis | Positive | MIC | 286.4 µg/mL | nih.gov |

| Ferula tingitana (leaves) Essential Oil | 2.3 | Bacillus subtilis | Positive | Potency vs. Tetracycline | 48.3% | phcog.com |

| Ferula tingitana (leaves) Essential Oil | 2.3 | Neisseria gonorrhoeae | Negative | Potency vs. Tetracycline | 41.9% | phcog.com |

Antifungal Properties Against Pathogenic Yeasts

The potential of alpha-thujene to inhibit pathogenic yeasts has been explored through the study of essential oils in which it is a component. The essential oil of Croton adipatus, with an alpha-thujene concentration of 12.69%, exhibited antifungal activity against the pathogenic yeast Candida albicans. nih.gov This finding suggests that alpha-thujene may contribute to the antifungal effects of the essential oil. Further research on the isolated compound is needed to determine its specific efficacy against Candida species.

| Source of alpha-Thujene | alpha-Thujene Content (%) | Fungus | Activity Measurement | Result | Reference |

|---|---|---|---|---|---|

| Croton adipatus Essential Oil | 12.69 | Candida albicans | MIC | 572.8 µg/mL | nih.gov |

Inhibition of Microbial Biofilm Formation

Research specifically investigating the capacity of isolated alpha-thujene to inhibit microbial biofilm formation is limited. Biofilm inhibition is a noted characteristic of some essential oils, and alpha-thujene is a known constituent of oils that have been studied for this property. However, direct evidence attributing this activity to alpha-thujene alone is not yet established in the scientific literature. Studies on the related compound alpha-thujone (B1682897) have shown an inhibitory effect on the biofilm formation of several bacterial strains, but these findings cannot be directly extrapolated to alpha-thujene due to structural differences. iosrjournals.orglau.edu.lb

Cellular and Molecular Mechanisms of Action

The precise molecular mechanisms by which alpha-thujene exerts its antimicrobial effects have not been extensively studied for the isolated compound. However, as a lipophilic monoterpene, its mechanism is likely similar to that of other terpenes, which are known to target the microbial cell membrane. nih.gov

The primary proposed mechanism for many antimicrobial peptides and terpenes involves the disruption of the cell membrane's structural integrity. nih.govresearchgate.net These compounds can intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability. researchgate.net This disruption can cause the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. nih.gov While this is a plausible mechanism for alpha-thujene, specific in vitro studies using model membranes are required to confirm its direct effects on cell membrane disruption. There is currently a lack of specific research into whether alpha-thujene's action involves the generation of reactive oxygen species (ROS) within microbial cells.

Antioxidant Mechanisms

The potential for natural compounds to counteract oxidative stress is a significant area of research. While many monoterpenes are studied for these properties, specific data on alpha-thujene remains sparse.

Mitigation of Oxidative Stress in Cellular Systems

In vitro studies specifically evaluating the ability of isolated alpha-thujene to mitigate oxidative stress in cellular models are not widely available. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. mdpi.commdpi.com Antioxidant compounds can act by scavenging free radicals or by up-regulating the expression of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comnih.gov

While other monoterpenes, such as α-pinene, have been shown to reduce intracellular ROS and enhance the expression of antioxidant enzymes in cellular systems, similar detailed mechanistic studies for alpha-thujene are lacking. nih.gov Therefore, its specific role and mechanisms in mitigating cellular oxidative stress remain an area for future investigation.

Radical Scavenging Properties in In Vitro Assays

The antioxidant capacity of alpha-thujene is often inferred from studies on essential oils in which it is a constituent. The radical scavenging properties of these oils are commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

While specific IC50 values for pure alpha-thujene are not extensively documented in the available research, studies on essential oils rich in monoterpenes suggest potential antioxidant effects. For instance, essential oils containing a mixture of terpenes, including alpha-thujene, have demonstrated radical scavenging activity. The complexity of these oils, however, makes it difficult to attribute the total antioxidant capacity to alpha-thujene alone, as synergistic or antagonistic interactions between components are likely.

Research on the related monoterpene, α-pinene, has indicated weak radical scavenging activity in cell-free assays, where precise IC50 values could not be determined at the concentrations tested mdpi.com. This suggests that the antioxidant activity of alpha-thujene itself may be modest, though its contribution within a complex mixture could be significant. Further studies on isolated alpha-thujene are necessary to quantify its intrinsic radical scavenging properties.

Table 1: Radical Scavenging Activity of Essential Oils Containing Terpenes This table presents data for essential oils and related compounds, as specific data for pure alpha-thujene is limited.

| Sample | Assay | IC50 Value | Source |

|---|---|---|---|

| Rosemary Ethanolic Extract | DPPH | 40.76 ± 2.81 µg/mL | nih.gov |

| Rosemary Ethanolic Extract | ABTS | 70 ± 4.67 μg/mL | nih.gov |

| Ascorbic Acid (Standard) | DPPH | 26.23 ± 0.16 μM | mdpi.com |

Anti-inflammatory Pathway Modulation (In Vitro Investigations)

The anti-inflammatory potential of alpha-thujene has been explored in the context of essential oils and their effects on cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Key markers of inflammation investigated include the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. While direct evidence for alpha-thujene is scarce, various essential oils containing monoterpenes have been shown to inhibit NO production in vitro. This suggests that alpha-thujene may contribute to the anti-inflammatory profile of these oils.

Similarly, the modulation of pro-inflammatory cytokines is a key mechanism for anti-inflammatory agents. TNF-α, IL-1β, and IL-6 are crucial mediators of the inflammatory response griffith.edu.au. Studies on complex extracts containing alpha-thujene have reported a reduction in the secretion of these cytokines in LPS-activated macrophages nih.govnih.govresearchgate.netmdpi.com. However, without studies on the isolated compound, the specific role and potency of alpha-thujene in modulating these inflammatory pathways remain to be elucidated.

Enzymatic Modulation and Inhibition Studies

Interactions with Neurotransmitter Systems (e.g., GABA-Gated Chloride Channel)

Research into the effects of thujane-type monoterpenes on neurotransmitter systems has primarily focused on alpha-thujone, a ketone, rather than alpha-thujene, an alkene. Alpha-thujone is a known modulator of the gamma-aminobutyric acid (GABA) type A receptor, acting as a non-competitive antagonist nih.govresearchgate.net. This interaction is believed to be responsible for the convulsant effects observed with high doses of alpha-thujone nih.govresearchgate.net.

Currently, there is a lack of available scientific literature detailing the direct interaction of alpha-thujene with the GABA-gated chloride channel or other neurotransmitter systems. Therefore, any neurological activity cannot be assumed to be similar to that of alpha-thujone, given the structural differences between the two compounds.

Inhibition of Digestive Enzymes (e.g., alpha-Amylase, alpha-Glucosidase)

The inhibition of digestive enzymes such as α-amylase and α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides nih.govjuniperpublishers.com.

Some studies have investigated the enzyme inhibitory potential of essential oils containing alpha-thujene. For example, lemongrass essential oil, which contains alpha-thujene as a minor component (0.90%), has been reported to inhibit α-amylase researchgate.net. However, the inhibitory activity is attributed to the synergistic effects of the oil's various components rather than to alpha-thujene alone. The specific inhibitory kinetics and the precise contribution of alpha-thujene to the observed effects have not been detailed in the available research nih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.govrsc.org.

Table 2: α-Amylase and α-Glucosidase Inhibition by Essential Oils and Extracts This table includes data for complex extracts, as specific inhibitory values for pure alpha-thujene are not available.

| Sample | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Lemongrass Essential Oil | α-Amylase | 6.97±0.12 µL/mL | researchgate.net |

| Zataria multiflora Ethyl Acetate Extract | α-Glucosidase | 0.35 ± 0.01 mg/mL | nih.gov |

Effects on Other Enzymes (e.g., Acetylcholinesterase, Tyrosinase)

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary target in the management of Alzheimer's disease. While data on alpha-thujene is limited, research on essential oils and related monoterpenes, such as α-pinene, has shown AChE inhibitory activity nih.govtandfonline.comnih.gov. For instance, α-pinene has been identified as an AChE inhibitor with a reported IC50 value of 0.022 mg/mL nih.gov. The activity of essential oils is often linked to the synergistic action of their various terpenoid constituents nih.gov.

Tyrosinase is a crucial enzyme in the biosynthesis of melanin, and its inhibition is of interest in the cosmetic and medical fields for treating hyperpigmentation disorders semanticscholar.orgresearchgate.net. Studies have evaluated the tyrosinase inhibitory potential of various plant extracts. However, specific data on the direct inhibitory effect of isolated alpha-thujene on tyrosinase activity is not well-documented in the current literature. The observed activity in extracts is generally attributed to a complex mixture of phytochemicals griffith.edu.ausemanticscholar.orgdtu.dkmdpi.comrsu.ac.th.

In Vitro Cytotoxicity and Anticancer Mechanisms

The cytotoxic potential of alpha-thujene is typically investigated as part of the broader analysis of essential oils or terpene-rich fractions. These studies often utilize various human cancer cell lines to assess antiproliferative effects, with cytotoxicity commonly measured by determining the half-maximal inhibitory concentration (IC50) nih.govresearchgate.netanalesranf.comresearchgate.netanalis.com.my.

The proposed mechanisms underlying the anticancer activity of related terpenes often involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle taylorandfrancis.comresearchgate.netmdpi.com. Studies on the related monoterpene α-pinene have shown that it can induce apoptosis and cause cell cycle arrest at the G2/M phase in human ovarian cancer cells nih.gov. It is plausible that alpha-thujene may exert similar effects, but dedicated studies are required to confirm these mechanisms. Research on α,β-thujone has shown that it can inhibit cancer cell proliferation and induce cell death through caspase-dependent intrinsic apoptotic pathways nih.gov.

Table 3: In Vitro Cytotoxicity of Terpene Fractions and Related Compounds This table presents data for terpene fractions and related compounds due to limited specific data for pure alpha-thujene.

| Sample/Compound | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| Terpene Fraction (from Prunus arabica) | AMJ13 (Breast Cancer) | 8.455 ± 3.02 µg/ml | nih.gov |

| Terpene Fraction (from Prunus arabica) | SK-GT-4 (Esophageal Cancer) | 15.14 ± 3.266 µg/ml | nih.gov |

| α-Humulene | RAW264.7 (Macrophage) | 41.9 µg/ml | analesranf.com |

Activity in Cancer Cell Lines (e.g., Breast Cancer Cell Lines)

Alpha-thujene has been identified as a constituent of various plant extracts that have demonstrated antiproliferative effects against certain cancer cell lines. Research into the direct effects of isolated alpha-thujene is still emerging, with many studies focusing on essential oils where alpha-thujene is a component.

One study investigated the effects of an extract from the plant Astrodaucus orientalis on the T47D human breast cancer cell line. nih.gov This extract, which contains alpha-thujene among other compounds, was shown to have antiproliferative effects on these cells. nih.gov The primary mechanism of this anticancer activity was identified as the inhibition of the cell cycle and the induction of apoptosis, or programmed cell death. nih.gov

While the specific contribution of alpha-thujene to the observed effects in the Astrodaucus orientalis extract is not yet fully elucidated, the presence of this compound in a biologically active extract suggests a potential area for further cancer research. Currently, there is a lack of detailed studies focusing exclusively on the in vitro activity of isolated alpha-thujene on breast cancer cell lines such as MCF-7 and T47D, and consequently, comprehensive data tables on its specific efficacy are not available.

Molecular Pathways of Action (e.g., NRF-2 mediated oxidative stress, proapoptotic activities)

The precise molecular pathways through which alpha-thujene may exert its biological effects are an area of active investigation. While direct evidence linking alpha-thujene to the NRF-2 mediated oxidative stress pathway is limited, the proapoptotic activities of plant extracts containing this monoterpene have been noted. nih.gov

As mentioned previously, extracts of Astrodaucus orientalis, which include alpha-thujene as a constituent, have been found to induce apoptosis in breast cancer cells. nih.gov Apoptosis is a critical process for eliminating damaged or cancerous cells and can be initiated through various molecular signaling cascades. The induction of apoptosis by this plant extract points to the potential of its bioactive components, including alpha-thujene, to interfere with cancer cell survival mechanisms. nih.gov

It is important to note that much of the research on the proapoptotic and other molecular activities of related compounds, such as α,β-thujone, has shown that they can induce cell death through caspase-dependent intrinsic apoptotic pathways and cause endoplasmic reticulum stress, leading to a loss of mitochondrial function in cancer cells. nih.gov However, it is crucial to distinguish that thujone and thujene are different compounds, and further research is required to determine if alpha-thujene acts through similar or different molecular mechanisms.

Agricultural and Pest Management Applications

Insecticidal Activity as an Oviposition Inhibitor or Attractant

Alpha-thujene has demonstrated notable insecticidal and repellent properties, suggesting its potential as a valuable tool in pest management. Studies on essential oils rich in alpha-thujene have provided insights into its role as both an oviposition inhibitor and a potential attractant for certain insect species.

A study on the essential oil of Melicope pteleifolia, where alpha-thujene was a major component (with concentrations ranging from 25.17% to 83.27% depending on extraction time), revealed significant contact and repellent effects against two stored-product pests: the cigarette beetle (Lasioderma serricorne) and the booklouse (Liposcelis bostrychophila). The repellent effect of pure alpha-thujene was also tested and found to be significant, although its efficacy decreased over a 4-hour period.

In contrast to its repellent activity, alpha-thujene can also act as an attractant. Research on the volatile profiles of arborvitae (Thuja occidentalis) found that alpha-thujene was prevalent in trees infested with the pest Phloeosinus aubei. This suggests that alpha-thujene may serve as an olfactory cue for these insects, guiding them to suitable host plants.

Furthermore, an analysis of damaged Huashan pine cones revealed a significant increase (186.36%) in the relative content of alpha-thujene compared to undamaged cones. foreverest.net This increase in alpha-thujene suggests its role as a signaling molecule that could either deter further oviposition to prevent excessive competition or attract natural predators and parasitoids of the herbivorous insects. foreverest.net

Table 1: Repellent Activity of Melicope pteleifolia Essential Oils (High in α-Thujene) and Pure α-Thujene against Stored-Product Insects

| Treatment | Target Insect | Repellency (%) after 2h | Repellency (%) after 4h |

| M. pteleifolia EO (A2h) | L. serricorne | High | Moderate |

| M. pteleifolia EO (A5h) | L. serricorne | High | Moderate |

| α-Thujene (pure) | L. serricorne | Significant | Decreased |

| M. pteleifolia EO (B1h) | L. bostrychophila | High | High |

| M. pteleifolia EO (B2h) | L. bostrychophila | High | High |

Note: This table is a qualitative summary of findings from the study on Melicope pteleifolia essential oil. "High" and "Moderate" are used to describe the observed effects as specific percentage values for each time point were presented graphically in the source.

Potential as a Bio-Pesticide in Crop Protection

The insecticidal and repellent properties of alpha-thujene indicate its potential for development as a bio-pesticide for crop protection. Bio-pesticides derived from natural sources like plants are gaining increasing attention as they are often more environmentally friendly and can be part of integrated pest management (IPM) strategies.

The demonstrated efficacy of alpha-thujene-rich essential oils against stored-product pests such as the cigarette beetle and booklouse highlights a direct application in protecting stored agricultural commodities. researchgate.net By repelling these pests, alpha-thujene could help in reducing post-harvest losses.

The dual role of alpha-thujene as both a repellent and a potential attractant could be harnessed in "push-pull" strategies for crop protection. In such a system, alpha-thujene could be used as a repellent ("push") to drive pests away from the main crop, while in combination with other attractant compounds, it could be used in traps ("pull") to lure pests away from the crop and to a location where they can be managed.

While the potential is evident, further research is necessary to evaluate the efficacy of alpha-thujene under field conditions for crop protection. This would involve formulation development to enhance its stability and residual activity, as well as field trials to determine optimal application rates and methods for various crops and target pests.

Signaling Molecule Role in Plant-Insect Interactions

Alpha-thujene plays a significant role as a semiochemical, or signaling molecule, in the complex interactions between plants and insects. Plants release a variety of volatile organic compounds (VOCs), including alpha-thujene, to communicate with their environment.

One of the key roles of alpha-thujene as a signaling molecule is in host plant selection by herbivorous insects. As observed in the interaction between Thuja occidentalis and the pest Phloeosinus aubei, the prevalence of alpha-thujene in the volatiles of infested trees suggests that it acts as a kairomone, a chemical signal that benefits the receiver (the insect) by helping it locate a suitable host for feeding and reproduction.

The specific response of an insect to alpha-thujene can vary depending on the insect species, its physiological state, and the context in which the chemical signal is perceived. This highlights the complexity of chemical communication in plant-insect interactions and the nuanced role that individual compounds like alpha-thujene play.

Ecological Roles and Environmental Interactions of Alpha Thujene

Role in Plant Defense Mechanisms Against Pathogens and Herbivores

Plants have evolved a sophisticated chemical arsenal (B13267) to defend against a wide array of threats, and alpha-thujene is an important component of this defense system. It is produced by many plants and contributes to their protection through its antimicrobial and insect-repellent properties.

The compound's defensive properties also extend to bacteria. Essential oils from Pistacia vera L. gum, where alpha-thujene is a main constituent, have demonstrated inhibitory effects against Gram-positive bacteria. Specifically, alpha-thujene has been noted to be more active against Gram-negative bacteria in some studies. The antibacterial effects of essential oils from species like Cosmos bipinnatus, which contain alpha-thujene, have also been documented, indicating its role in protecting plants from bacterial infections.

Defense Against Herbivores: In addition to microbial threats, plants face constant pressure from herbivores. Alpha-thujene contributes to plant defense by acting as a repellent or deterrent to insects. It is recognized as an insect repellent, with its strong scent helping to deter various pests. For example, it is one of several compounds in Nigella sativa seed oil that repels the malaria mosquito, Anopheles gambiae. Similarly, essential oils from allspice (Pimenta dioica), which contain alpha-thujene, have shown significant repellent capabilities against stored-product pests. After being damaged by the Pine cone borer, Huashan pine cones show a significant increase in the relative content of α-Thujene, suggesting a role in deterring pest oviposition. This chemical defense mechanism is a critical strategy for plants to minimize damage from herbivory.

Table 1: Documented Defensive Activities of alpha-Thujene

| Defense Type | Target Organism/Pathogen | Plant Source Example | Finding | Citation(s) |

| Antifungal | Botrytis cinerea | Nigella sativa | Component of essential oil with antifungal properties. | |

| Colletotrichum spp. | Piper auritum | Identified in extracts that inhibit mycelial growth and spore germination. | ||

| Various Fungi | Tetraclinis articulata | Component of essential oil effective against several phytopathogenic fungi. | ||

| Antibacterial | Gram-negative bacteria | Pistacia vera L. gum | Exhibited activity against Gram-negative bacteria. | |

| Gram-positive bacteria | Teucrium ramosissimum | Constituent of essential oil with moderate antibacterial activity. | ||

| Various Bacteria | Cosmos bipinnatus | Component of essential oil with inhibitory effects on bacteria. | ||

| Insect Repellent | Anopheles gambiae | Nigella sativa | Identified as a repellent compound in seed essential oil. | |

| Insect Deterrent | Pine cone borer | Huashan pine | Increased concentration after damage suggests role as an oviposition inhibitor. |

Interactions with Other Plant Secondary Metabolites for Synergy

The defensive properties of a single compound like alpha-thujene are often enhanced through interactions with other secondary metabolites present in the plant. This synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a key feature of plant chemical defense.

The concept of synergy is crucial for overcoming microbial resistance. Combining essential oils or their components can enhance their efficacy. While alpha-thujene itself may have a certain level of antimicrobial activity, its presence in a complex mixture containing other terpenes (like β-pinene, sabinene (B1680474), limonene), terpenoids, and phenylpropanoids can lead to a more potent defensive formulation. This highlights that the defensive role of alpha-thujene in an ecological context is often as part of a chemical collective, where interactions between molecules produce a robust and versatile defense system.

Contribution to Atmospheric Chemistry and Formation of Secondary Organic Aerosols

Volatile organic compounds (VOCs) released by plants, including alpha-thujene, play a significant role in atmospheric chemistry. Once in the atmosphere, these compounds undergo oxidation reactions with key atmospheric oxidants like ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). These reactions lead to the formation of less volatile products that can partition into the particle phase, contributing to the formation and growth of Secondary Organic Aerosols (SOA).

The ozonolysis of alpha-thujene has been studied specifically for its potential to form SOA. Laboratory experiments have shown that the reaction of alpha-thujene with ozone efficiently generates low-volatility organic compounds, and the resulting SOA mass yields are comparable to those from other well-studied monoterpenes like alpha-pinene (B124742). However, the process is complex, with fragmentation pathways that produce more volatile products competing with the formation of SOA precursors.

The oxidation of alpha-thujene can proceed via different pathways depending on the oxidant.

Reaction with Ozone (O₃): Leads to the formation of an energy-rich primary ozonide which decomposes into a Criegee intermediate and a carbonyl. This can initiate a cascade of reactions forming highly oxidized organic molecules (HOMs).

Reaction with OH radicals: During the day, reaction with OH radicals is a primary degradation pathway for monoterpenes.

Reaction with NO₃ radicals: At night, oxidation initiated by the nitrate radical is important. For alpha-thujene, this reaction can lead to the formation of a nitrooxy-alkoxyl radical. The subsequent reactions can either terminate the oxidative chain, limiting SOA formation, or propagate it to form low-volatility products that contribute to aerosol growth.

Reaction with Acyl Peroxy Radicals (APRs): Research suggests that reactions with APRs can also be a competitive oxidation pathway. For alpha-thujene, this reaction can lead to the formation of more oxygenated, higher molar mass compounds that could contribute to SOA yields. However, calculations also indicate that for alpha-thujene, this pathway often leads to closed-shell products that terminate the oxidative chain, potentially limiting its contribution to SOA compared to other terpenes.

The average weighted O:C (Oxygen-to-Carbon) ratio for reaction products of alpha-thujene has been calculated as 0.45, providing a measure of the degree of oxidation. The study of these atmospheric reactions is critical for understanding air quality and climate, as SOA particles affect the Earth's radiative balance by scattering and absorbing sunlight and by acting as seeds for cloud formation.

Structure Activity Relationship Sar Studies of Alpha Thujene

Influence of Stereochemistry on Biological Activity

Alpha-thujene is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (+)-alpha-thujene and (-)-alpha-thujene (B1222947). ontosight.ai This stereochemistry is a critical determinant of its biological activity, as biological systems, such as protein receptors and enzymes, are themselves chiral. Consequently, each enantiomer can interact differently with a biological target, leading to varying potencies or even different effects.

The specific configuration of the enantiomers can influence their biological impact. For instance, the interaction of different enantiomers of related monoterpenes, like α-pinene, with various bacterial strains has shown that one isomer can be more effective than the other. mdpi.com While specific comparative studies on the bioactivity of isolated (+)- and (-)-alpha-thujene enantiomers are not extensively detailed in the available literature, it is a well-established principle in pharmacology that stereochemistry governs the efficacy and nature of a molecule's biological action. nih.gov The distinct three-dimensional arrangement of the atoms in (+)- and (-)-alpha-thujene dictates how they fit into the binding sites of target proteins, affecting the strength and type of interaction and, therefore, the resulting biological response.

Comparative SAR Analysis with Related Monoterpenes (e.g., Sabinene (B1680474), alpha-Pinene (B124742), beta-Thujene)

The biological activity of alpha-thujene can be further understood by comparing it with its structural relatives, including its isomers sabinene and beta-thujene (B1209467), and the closely related bicyclic monoterpene, alpha-pinene. These comparisons highlight how subtle changes in the molecular structure can lead to significant differences in biological function.

alpha-Thujene vs. beta-Thujene: These two are isomers, differing only in the position of the double bond within the bicyclo[3.1.0]hexane framework. foreverest.net This subtle structural shift affects their volatility and how they interact with biological targets. foreverest.net For example, beta-thujene is often associated with higher insect-repellent activity in the essential oils of Cinnamomum species compared to alpha-thujene. This suggests that the location of the double bond is a key factor in determining the molecule's effectiveness in specific ecological roles.

alpha-Thujene vs. Sabinene: Sabinene and alpha-thujene are also isomers, both possessing the same bicyclo[3.1.0]hexane core, but they differ in the placement of the double bond and substituent groups. These structural distinctions are thought to contribute to differences in their antimicrobial efficacy and aroma profiles.

alpha-Thujene vs. alpha-Pinene: A key structural difference between these two monoterpenes is the ring structure; alpha-thujene has a bicyclo[3.1.0]hexane skeleton, while alpha-pinene possesses a bicyclo[3.1.1]heptane framework. This variation in the carbon skeleton can influence how the molecules interact with protein targets. While both compounds exhibit a range of similar biological activities, such as antimicrobial and anti-inflammatory effects, their potency can vary. For instance, in one study assessing antifungal activity against Curvularia lunata, α-pinene required a much higher concentration (1250 μg/ml) to inhibit fungal growth compared to other tested natural compounds, indicating its relative potency can be target-dependent. frontiersin.org

| Compound | Key Structural Feature | Comparative Notes |

| alpha-Thujene | Bicyclo[3.1.0]hexane skeleton | Dominant in frankincense and thyme. |

| beta-Thujene | Isomer of alpha-thujene (different double bond position) | Higher concentrations in Cinnamomum species; associated with greater insect-repellent activity. foreverest.net |

| Sabinene | Isomer of alpha-thujene (different substituent placement) | Differences in antimicrobial efficacy and aroma. |

| alpha-Pinene | Bicyclo[3.1.1]heptane skeleton | Different ring framework from alpha-thujene; abundant in coniferous plants. |

Computational Modeling for SAR Elucidation

To further unravel the complexities of alpha-thujene's structure-activity relationships, researchers employ computational modeling techniques. These in silico methods provide valuable insights into how the molecule interacts with biological targets at a molecular level, helping to predict its activity and guide further research.

Molecular Docking to Predict Target Binding Affinities

Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand, such as alpha-thujene) when bound to a specific protein target. nrfhh.com This technique calculates a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. A more negative score generally indicates a stronger, more stable interaction.

Several studies have used molecular docking to explore the potential of alpha-thujene against various biological targets:

Antifungal Activity: In a study investigating potential fungal inhibitors, alpha-thujene was docked against essential proteins from the fungus Fusarium oxysporum. It showed a binding affinity of -5.7 kcal/mol with the protein FMK1. nih.gov Another docking study targeting proteins crucial for the synthesis of ergosterol, a key component of fungal cell membranes, found that alpha-thujene and related compounds could act as strong inhibitors of the lipoxygenase enzyme, with alpha-thujene showing a binding energy of -6.5 kcal/mol. mdpi.com

Antiviral Activity: The potential of alpha-thujene as an antiviral agent has been explored against SARS-CoV-2 proteins. In one study, alpha-thujene was docked into the active site of the nucleocapsid (N) protein, a key protein for viral replication, yielding a docking score of -6.4 kcal/mol. frontiersin.org The analysis revealed that the binding was stabilized by numerous hydrophobic interactions with amino acid residues like Ala264, Val270, Phe274, Phe286, Leu291, and Trp301. frontiersin.org